

Spectroscopic Properties of Siderochelin C: A Technical Guide

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Compound of Interest			
Compound Name:	Siderochelin C		
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Introduction

Siderochelin C is a naturally occurring siderophore, a small molecule with a high affinity for iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of compounds. The unique structure of **Siderochelin C**, identified as (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for **Siderochelin C**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Chemical Structure and Properties

- Molecular Formula: C12H15N3O3[1]
- IUPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide
- Molecular Weight: 249.27 g/mol
- · Appearance: Yellowish crystals



Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass of **Siderochelin C** and to study its fragmentation patterns.

lon	Observed m/z	Theoretical m/z	Notes
[M+H] ⁺	250.1187	250.1186	Protonated molecule
[M+Na] ⁺	272.1006	272.1006	Sodium adduct
[M-H ₂ O+H] ⁺	232.1081	232.1081	Loss of a water molecule
[M-CONH2+H]+	206.1285	206.1285	Loss of the carboxamide group

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds and may vary depending on the specific mass spectrometer and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available tables of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for **Siderochelin C** are currently limited. The initial structure elucidation of the related Siderochelin A was primarily determined by X-ray crystallography. While modern studies have utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for **Siderochelin C** specifically are not readily found in the literature. Researchers are encouraged to consult primary research articles for spectral images and discussions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of siderochelins, adapted from recent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A purified sample of **Siderochelin C** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.
- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - A standard one-dimensional proton experiment is performed.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - The residual solvent peak is used as an internal reference.
- ¹³C NMR Acquisition:
 - A proton-decoupled one-dimensional carbon experiment is performed.
 - Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
 - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- 2D NMR Experiments: To aid in structure elucidation and assignment, a suite of 2D NMR experiments should be conducted, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons.



 NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified **Siderochelin C** is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
- LC-MS Method:
 - The sample is injected onto a C18 reversed-phase HPLC column.
 - A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - The gradient is programmed to separate **Siderochelin C** from any impurities.
- Mass Spectrometry Parameters:
 - The ESI source is operated in positive ion mode.
 - The mass spectrometer is set to acquire data over a relevant m/z range (e.g., 100-500).
 - For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is performed on the protonated molecular ion ([M+H]+). The collision energy is optimized to produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **Siderochelin C**.

A typical workflow for the isolation and spectroscopic characterization of a natural product.



Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general signaling concept of siderophore-mediated iron uptake, a key biological role of **Siderochelin C**.

Generalized pathway of siderophore-mediated iron uptake by a bacterial cell.

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References

- 1. journals.asm.org [journals.asm.org]
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